molecular formula C25H25ClFNO3 B13391206 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride

3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride

Cat. No.: B13391206
M. Wt: 441.9 g/mol
InChI Key: LXCDAUDXYHUOFQ-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride is a complex organic compound that features a piperidine ring substituted with a benzodioxole moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with the piperidine ring. Common reagents and conditions might include:

    Reagents: Benzodioxole derivatives, fluorophenyl bromides, piperidine, and hydrochloric acid.

    Conditions: Solvent systems like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl compounds.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide, nitrating agents like nitric acid.

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Investigating its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-chlorophenyl)phenyl]piperidine;hydrochloride
  • 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-methylphenyl)phenyl]piperidine;hydrochloride

Uniqueness

The uniqueness of 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H25ClFNO3

Molecular Weight

441.9 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride

InChI

InChI=1S/C25H24FNO3.ClH/c26-21-7-5-18(6-8-21)17-1-3-19(4-2-17)23-11-12-27-14-20(23)15-28-22-9-10-24-25(13-22)30-16-29-24;/h1-10,13,20,23,27H,11-12,14-16H2;1H

InChI Key

LXCDAUDXYHUOFQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5.Cl

Origin of Product

United States

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